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Compound of Interest

Compound Name: 1-butyl-1H-indol-4-amine

Cat. No.: B15239955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-butyl-1H-indol-4-amine. Due to the limited availability of directly published

experimental spectra for this specific molecule, this document presents predicted data based

on the analysis of structurally similar compounds and established principles of spectroscopic

interpretation for indole derivatives and aromatic amines. The information herein is intended to

serve as a reference for the identification, characterization, and quality control of 1-butyl-1H-
indol-4-amine in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-butyl-1H-indol-4-amine. These predictions are

derived from the analysis of spectroscopic data for N-alkylated indoles and aromatic amines.

¹H NMR (Proton NMR) Data
The predicted ¹H NMR chemical shifts and coupling constants are presented in Table 1. The

signals are assigned to the protons of the indole ring and the butyl substituent.

Table 1. Predicted ¹H NMR Data for 1-butyl-1H-indol-4-amine (in CDCl₃, 400 MHz).
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.10 d ~8.0 H-7

~6.95 t ~8.0 H-6

~6.50 d ~8.0 H-5

~6.90 d ~3.0 H-2

~6.40 d ~3.0 H-3

~4.10 t ~7.5 N-CH₂ (butyl)

~1.85 m - N-CH₂-CH₂ (butyl)

~1.40 m - CH₂-CH₃ (butyl)

~0.95 t ~7.5 CH₃ (butyl)

~3.80 br s - NH₂

Note: The chemical shift of the amine protons (NH₂) can be variable and may broaden or

exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data
The predicted ¹³C NMR chemical shifts are listed in Table 2. The assignments correspond to

the carbon atoms of the indole core and the butyl group.

Table 2. Predicted ¹³C NMR Data for 1-butyl-1H-indol-4-amine (in CDCl₃, 100 MHz).
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Chemical Shift (δ, ppm) Assignment

~145.0 C-4

~137.0 C-7a

~128.0 C-3a

~122.0 C-2

~118.0 C-6

~110.0 C-5

~105.0 C-7

~100.0 C-3

~46.0 N-CH₂ (butyl)

~32.0 N-CH₂-CH₂ (butyl)

~20.0 CH₂-CH₃ (butyl)

~14.0 CH₃ (butyl)

IR (Infrared) Spectroscopy Data
The predicted characteristic infrared absorption bands for 1-butyl-1H-indol-4-amine are

summarized in Table 3. These absorptions are indicative of the key functional groups present in

the molecule.[1][2][3]

Table 3. Predicted IR Absorption Data for 1-butyl-1H-indol-4-amine.
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium
N-H stretch (asymmetric and

symmetric, NH₂)[1][2]

3100-3000 Medium Aromatic C-H stretch

2960-2850 Strong
Aliphatic C-H stretch (butyl

group)

1620-1580 Medium N-H bend (scissoring)[1]

1600-1450 Medium to Strong Aromatic C=C stretch

1335-1250 Strong Aromatic C-N stretch[1]

1250-1020 Medium Aliphatic C-N stretch[1]

MS (Mass Spectrometry) Data
The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of 1-
butyl-1H-indol-4-amine under electron ionization (EI) are presented in Table 4. The

fragmentation pattern is expected to be influenced by the N-butyl group and the indole ring.[4]

[5]

Table 4. Predicted Mass Spectrometry Data for 1-butyl-1H-indol-4-amine.

m/z Proposed Fragment

188 [M]⁺ (Molecular Ion)

145 [M - C₃H₇]⁺ (Loss of propyl radical)

131 [M - C₄H₉]⁺ (Loss of butyl radical)

130 [Indol-4-amine]⁺

117 [Indole]⁺

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of N-

alkylated indole derivatives, which can be adapted for 1-butyl-1H-indol-4-amine.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

2D NMR (COSY, HSQC, HMBC): If further structural elucidation is required, 2D NMR

experiments can be performed to establish proton-proton and proton-carbon correlations.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the

signals to the molecular structure.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral

range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and their wavenumbers (cm⁻¹).

Correlate the observed bands with the functional groups present in the molecule (e.g., N-H,

C-H, C=C, C-N).

Mass Spectrometry
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer

(GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer
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(LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation (GC-MS):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,

methanol) to a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS with EI):

The sample is vaporized and separated on the GC column.

The separated components enter the ion source where they are bombarded with electrons

(typically 70 eV) to generate ions.

The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

A mass spectrum is recorded for each eluting component.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose fragmentation mechanisms to explain the observed fragments, which can provide

structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of a synthesized organic compound like 1-butyl-1H-indol-4-amine.
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A general workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.researchgate.net/figure/Characteristic-fragmentation-modes-of-ionized-1-3-din-butyl-1H-indole-Fig-24a-a_fig174_378531936
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b15239955#spectroscopic-data-nmr-ir-ms-of-1-butyl-1h-indol-4-amine
https://www.benchchem.com/product/b15239955#spectroscopic-data-nmr-ir-ms-of-1-butyl-1h-indol-4-amine
https://www.benchchem.com/product/b15239955#spectroscopic-data-nmr-ir-ms-of-1-butyl-1h-indol-4-amine
https://www.benchchem.com/product/b15239955#spectroscopic-data-nmr-ir-ms-of-1-butyl-1h-indol-4-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15239955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15239955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

